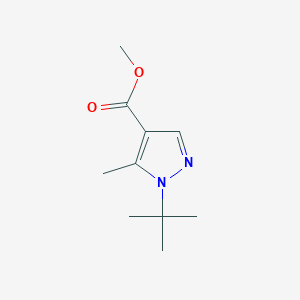

methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This is followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features contribute to its effectiveness in alleviating pain and inflammation, making it a candidate for new drug formulations aimed at providing alternatives to conventional pain relief medications .

Neuropharmacology

Research indicates that this compound may interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Its potential use as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD), depression, and anxiety disorders has been highlighted, showcasing its versatility in treating central nervous system disorders .

Agricultural Chemistry

Herbicide and Pesticide Development

The compound plays a significant role in the formulation of herbicides and pesticides. Its application enhances crop protection while aiming to reduce environmental impact. Research has focused on optimizing its efficacy to ensure sustainable agricultural practices .

Fungicide Production

this compound is also utilized in the synthesis of fungicides, which are critical for protecting crops from fungal diseases. The economic benefits of improving production processes for such compounds can have substantial impacts on agricultural efficiency .

Material Science

Polymer Formulation

In material science, this compound is being explored for its potential use in developing advanced polymers and coatings. Its properties may enhance the durability and wear resistance of materials, making it valuable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

this compound has been employed in biochemical research to study enzyme inhibition. Understanding how this compound interacts with specific enzymes can aid researchers in elucidating metabolic pathways and developing targeted therapies for various diseases .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic, neuropharmacological | Pain relief alternatives, treatment for CNS disorders |

| Agricultural Chemistry | Herbicides, pesticides, fungicides | Enhanced crop protection, reduced environmental impact |

| Material Science | Advanced polymers, coatings | Improved durability and resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways, targeted therapies |

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound exhibited significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and pain responses effectively compared to traditional NSAIDs.

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound as an active ingredient revealed a marked improvement in crop yield and health when compared to untreated controls.

Case Study 3: Polymer Durability

Research on coatings incorporating this compound indicated enhanced resistance to abrasion and chemical exposure, suggesting its utility in protective applications across various industries.

Mecanismo De Acción

The mechanism of action of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl tert-butyl ether (MTBE): An organic compound with a similar tert-butyl group but different functional groups and applications.

tert-Butyl alcohol: Another compound with a tert-butyl group, used primarily as a solvent and intermediate in organic synthesis.

tert-Butyl-substituted indoles: Compounds with tert-butyl groups attached to indole rings, studied for their biological activities.

Uniqueness

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.

Actividad Biológica

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity among pyrazole derivatives allows for the exploration of various pharmacological effects. This compound is particularly interesting due to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazole ring followed by carboxylation. The synthetic route may vary but generally adheres to established protocols for creating substituted pyrazoles.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a related compound in the pyrazole family showed higher antifungal activity against several phytopathogenic fungi than traditional fungicides like boscalid . The mechanism often involves inhibition of key enzymes in fungal metabolism, such as succinate dehydrogenase (SDH), where molecular docking studies indicate strong binding affinity .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. A review highlighted various pyrazole derivatives, including those with a similar structure to this compound, which exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated significant anti-inflammatory activity in animal models, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research has indicated that certain pyrazole derivatives act as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibiting LDH can reduce lactate production and impede cancer cell growth. Compounds structurally related to this compound have shown low nanomolar inhibition against LDHA and LDHB in cell lines, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key metabolic enzymes, disrupting cellular processes in pathogens or cancer cells.

- Binding Affinity : Molecular docking studies reveal strong interactions with target proteins, suggesting effective binding that leads to biological effects .

Data Summary

| Activity | Target | IC50/Activity Level | Reference |

|---|---|---|---|

| Antifungal | Fungal SDH | Higher than boscalid | |

| Anti-inflammatory | COX-1/COX-2 | Significant inhibition | |

| Anticancer | LDHA/LDHB | Low nM inhibition |

Case Studies

In one notable study, a series of pyrazole derivatives were evaluated for their COX inhibitory activity using carrageenan-induced edema models. The most potent compounds exhibited significant edema reduction compared to standard treatments . Another study focused on the anticancer potential of similar compounds, demonstrating robust inhibition of lactate production in pancreatic cancer cells .

Propiedades

IUPAC Name |

methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOZXFDKIAJZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678888 | |

| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-97-6 | |

| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.